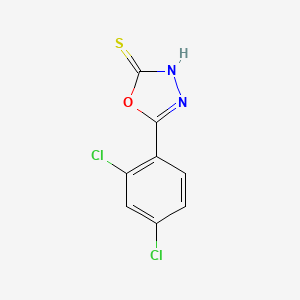

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is a derivative of the benzodioxine family, which is not directly discussed in the provided papers. However, related compounds such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone have been studied for their interaction with the benzodiazepine binding site of the gamma amino butyric acid receptor complex, showing partial agonistic properties and anxiolytic-like effects in mice . Another related compound, 6-bromo-3′-nitroflavone, has been synthesized and shown to have high affinity for benzodiazepine receptors, particularly in the cerebellar and cerebral cortical regions, and to produce anxiolytic effects in mice .

Synthesis Analysis

The synthesis of related compounds involves specific reactions tailored to introduce bromo and nitro groups into the flavone structure. For instance, 6-bromo-3′-nitroflavone was synthesized through a process that resulted in a compound with high affinity for benzodiazepine receptors . Although the exact synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone, includes bromo and nitro substituents that are crucial for their interaction with the benzodiazepine binding site . The presence of these substituents is likely to influence the binding affinity and pharmacological profile of these compounds.

Chemical Reactions Analysis

The chemical reactions involving the synthesis and modification of benzodioxine derivatives are not explicitly discussed in the provided papers. However, the synthesis of related compounds like 7-Bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione involves reactions such as reductive cyclization and oxidation, which could be relevant for the synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine are not directly reported in the provided papers. However, the properties of similar compounds, such as their melting points, purity, and spectral characteristics, are typically determined through experimental methods like thin layer chromatography and infrared spectroscopy . These methods could be used to analyze the physical and chemical properties of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine as well.

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Several studies have synthesized derivatives of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine to evaluate their antibacterial and antifungal potentials. For instance, compounds synthesized by reacting 1,4-benzodioxane-6-amine with various electrophiles demonstrated suitable antibacterial and antifungal activities, with some compounds showing low hemolytic activity, indicating their potential as antimicrobial agents with reduced toxicity (Abbasi et al., 2020). Furthermore, another study synthesized novel derivatives targeting bacterial biofilm inhibition and found that some synthesized molecules exhibited suitable inhibitory action against biofilms of specific bacterial strains, alongside displaying modest cytotoxicity (Abbasi et al., 2020).

Anti-cancer Applications

Research focusing on the anti-cancer properties of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine derivatives has shown promising results. A particular study conducted molecular docking and quantum chemical computational analyses to predict the anti-cancer properties of the molecule. The study concluded that the title compound possesses anti-cancer property through hydrolase inhibition activity, based on binding energy and intermolecular energy values (Shafi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine derivatives has been explored for therapeutic applications, including anti-diabetic and anti-inflammatory treatments. A study synthesized compounds to evaluate their anti-diabetic potentials by inhibiting α-glucosidase enzyme, finding some compounds with moderate inhibitory activities, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023). Another study synthesized derivatives for evaluating their anti-inflammatory and analgesic activities, identifying compounds with significant activities, indicating their potential as leads for developing new therapeutic agents (Rajanarendar et al., 2013).

Propriétés

IUPAC Name |

6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAMONJVJBDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347418 |

Source

|

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

59820-92-7 |

Source

|

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)